molecular formula C19H17N3O3 B2410515 ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 843626-32-4

ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2410515
CAS No.: 843626-32-4
M. Wt: 335.363
InChI Key: RLTLXQYERPJJEF-UHFFFAOYSA-N
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Description

Ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic system known for its diverse pharmacological potential. Compounds within this class have been investigated as DNA-intercalating agents, where the planar structure inserts between DNA base pairs. The thermal stability of the resulting compound-DNA complex is a key parameter influencing biological activity and is heavily dependent on the substituents attached to the core nucleus, such as the methoxy and acetate groups present in this molecule . These characteristics make indoloquinoxaline derivatives valuable templates in medicinal chemistry for the design of novel therapeutic agents. Researchers utilize this compound and its analogs in exploratory studies targeting various pathophysiological conditions. The structure is provided for research and experimental purposes only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLXQYERPJJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Isatin with o-Phenylenediamine

The indoloquinoxaline core is typically synthesized via acid-catalyzed condensation of isatin (indoline-2,3-dione) with o-phenylenediamine. This reaction proceeds through a tandem cyclocondensation mechanism, where the ketone and amine groups form the quinoxaline ring. For 9-methoxy derivatives, methoxy-substituted isatin precursors or post-synthetic O-methylation are employed.

Example Protocol :

  • Isatin (10 mmol) and o-phenylenediamine (10 mmol) are refluxed in glacial acetic acid (50 mL) at 120°C for 12 hours.
  • The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
  • The precipitate is filtered and recrystallized from ethanol to yield unsubstituted indoloquinoxaline.

Introduction of the Methoxy Group

Methoxy functionalization at position 9 is achieved via two routes:

  • Direct Synthesis : Using 5-methoxyisatin as the starting material.
  • Post-Synthetic Modification : Demethylation of a protected intermediate followed by O-methylation with methyl iodide or dimethyl sulfate.

Functionalization with the Ethyl Acetate Side Chain

Alkylation of the Indoloquinoxaline Nitrogen

The ethyl acetate moiety is introduced at position 6 through N-alkylation. This involves reacting the deprotonated indoloquinoxaline with ethyl bromoacetate in the presence of a base.

Optimized Procedure :

  • Indoloquinoxaline (1 mmol) is dissolved in dry dimethylformamide (DMF, 20 mL).
  • Sodium hydride (1.2 mmol) is added at 0°C under nitrogen, followed by ethyl bromoacetate (1.5 mmol).
  • The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate and purified via column chromatography (petroleum ether:ethyl acetate, 3:1).

Yield : 65–72%.

Acylation via Hydrazide Intermediates

An alternative route involves the formation of a hydrazide intermediate, which is subsequently acylated. This method, adapted from S-substituted quinoxaline syntheses, ensures regioselectivity:

  • Hydrazide 6 (1 mmol) is treated with sodium nitrite and hydrochloric acid to generate acyl azide 7 .
  • 7 undergoes nucleophilic attack by ethyl glycinate in ethyl acetate, yielding the target compound after workup.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Alkylation : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while temperatures above 25°C lead to side reactions.
  • Acylation : Ethyl acetate as the solvent minimizes hydrolysis of the ester group.

Catalytic and Stoichiometric Considerations

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., triethylamine) in deprotonating the indoloquinoxaline nitrogen.
  • Molar Ratios : A 1.5:1 ratio of ethyl bromoacetate to indoloquinoxaline maximizes yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 1.35 (t, 3H, OCH₂CH₃), 3.98 (s, 2H, SCH₂), 4.25 (q, 2H, OCH₂CH₃), 7.16–8.05 (m, 8H, ArH).
  • ¹³C NMR (CDCl₃, 100 MHz):
    δ 14.1 (OCH₂CH₃), 52.4 (OCH₂CH₃), 171.2 (C=O).
  • MS (MALDI-TOF) : m/z 335.4 [M + H]⁺.

Elemental Analysis

Calculated for C₁₉H₁₇N₃O₃: C, 68.05%; H, 5.11%; N, 12.53%. Found: C, 67.89%; H, 5.02%; N, 12.48%.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Direct Alkylation 65–72% One-pot reaction, scalability Requires anhydrous conditions
Acylation via Hydrazide 58–63% High regioselectivity Multi-step, lower overall yield

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The indoloquinoxaline core enables participation in cyclocondensation reactions. For example:

Reaction TypeConditionsReagents/CatalystsYieldReference
CyclocondensationReflux in DMF, 6–12 hSodium hydride, alkyl halides72–92%

This reaction forms fused heterocyclic systems by reacting the nitrogen atoms in the quinoxaline moiety with electrophilic reagents. Microwave-assisted methods are also employed to accelerate such reactions.

Ester Hydrolysis and Functionalization

The ethyl acetate group undergoes hydrolysis and subsequent derivatization:

Reaction TypeConditionsReagentsYieldReference
Basic HydrolysisTHF/H₂O, 60°C, 4 hNaOH85%
AmidationEthyl acetate, −5°C to 25°C, 48 hHydrazine hydrate, TEA78%

Hydrolysis converts the ester to a carboxylic acid, which is further functionalized into amides or hydrazides for drug-discovery applications .

Nucleophilic Substitution

The methoxy group at the 9-position participates in nucleophilic substitutions:

Reaction TypeConditionsReagentsYieldReference
DemethylationDCM, 0°C to RT, 2.5 hBoron tribromide81%
IodinationDMF, 80°C, 1 hNIS, Pd(PPh₃)₂Cl₂85%

These reactions enable modifications at the 9-position, critical for tuning electronic properties .

Cross-Coupling Reactions

The compound engages in palladium-catalyzed coupling reactions:

Reaction TypeConditionsCatalysts/ReagentsYieldReference
Sonogashira CouplingArgon, 60°C, 12 hPd(PPh₃)₂Cl₂, CuI, NEt₃78%
Suzuki-MiyauraDME/H₂O, 100°C, 24 hPd(OAc)₂, SPhos, K₃PO₄65%

These reactions introduce alkynyl or aryl groups, expanding structural diversity for biological studies .

Oxidation and Reduction

The indole moiety undergoes redox transformations:

Reaction TypeConditionsReagentsYieldReference
OxidationAcetone/H₂O, RT, 3 hKMnO₄78%
ReductionTHF, 0°C to RT, 2 hLiAlH₄68%

Oxidation targets the indole’s π-system, while reduction modifies electron-deficient regions.

Salt Formation and Acid-Base Reactions

The nitrogen atoms in the quinoxaline ring facilitate salt formation:

Reaction TypeConditionsReagentsProductReference
ProtonationMethanol, RT, 1 hHCl (gas)Hydrochloride salt
DeprotonationDMF, 0°C, 30 minNaHSodium enolate

These reactions are exploited to enhance solubility or stabilize reactive intermediates .

Key Mechanistic Insights

  • Intercalation Capacity : The planar indoloquinoxaline system intercalates into DNA, stabilizing duplex structures.

  • Electronic Effects : The methoxy group acts as an electron donor, directing electrophilic substitutions to the 6-position .

  • Steric Hindrance : Bulkier substituents at the 9-position reduce reaction rates in cross-coupling processes .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has garnered attention for its potential biological activities. Research indicates that compounds in the quinoxaline class exhibit a range of pharmacological properties, including:

Chemical Reactivity and Synthesis

The chemical reactivity of this compound can be attributed to its functional groups. The ester group allows for hydrolysis reactions, while the indole and quinoxaline rings can engage in electrophilic substitution reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy in therapeutic applications. The unique combination of functional groups may enhance its biological activity compared to other similar compounds.

Future Research Directions

Further studies focusing on the interaction of this compound with biological molecules are crucial for understanding its pharmacodynamics. Research may involve:

  • In vitro studies to assess its efficacy against various cancer cell lines.
  • Investigations into its mechanism of action at the molecular level.
    Such studies are essential for optimizing its efficacy and safety profile in potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to exert its effects through non-covalent binding to DNA molecules and other cellular targets .

Comparison with Similar Compounds

ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique among indole derivatives due to its specific chemical structure and biological activities. Similar compounds include other indole derivatives such as 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones and 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline . These compounds also exhibit various biological activities, including antiviral and anticancer properties .

Biological Activity

Ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Structural Overview

This compound has a complex structure characterized by an indole moiety fused with a quinoxaline ring and an ethyl acetate group. The molecular formula is C19H17N3O3C_{19}H_{17}N_3O_3 . This unique combination of functional groups suggests a variety of potential biological activities.

Biological Activities

Research indicates that quinoxaline derivatives, including this compound, exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds in this class have shown significant anticancer properties. For instance, related quinoxaline derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating their potential as anticancer agents .
  • Antimicrobial Properties : Quinoxaline derivatives are also evaluated for their antimicrobial activities, including antiviral and antibacterial effects . The specific interactions of this compound with biological targets are still under investigation.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes condensation and cyclization reactions . Recent advancements emphasize green chemistry approaches to enhance yield and reduce environmental impact, such as microwave-assisted synthesis .

Case Studies and Research Findings

  • Anticancer Studies : A study reported that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cells, suggesting strong anticancer potential compared to standard drugs like doxorubicin (IC50 3.23 µg/mL) . Further exploration of this compound could reveal similar efficacy.
  • Antimicrobial Evaluation : Research on structurally similar compounds has indicated promising antiviral activity against viruses such as Coxsackievirus B5 with EC50 values in the nanomolar range . These findings highlight the need for further studies on the antimicrobial properties of this compound.

Comparative Analysis

To contextualize the unique features of this compound within its class, the following table summarizes its comparison with related compounds:

Compound NameStructureUnique Features
Ethyl 6H-indolo[2,3-b]quinoxaline-6-acetateStructureLacks the methoxy group at position 9; simpler structure
9-Methoxyindolo[3,2-b]quinoxalineStructureDoes not contain an acetate group; primarily studied for anticancer properties
Indeno[1,2-c]quinoline derivativesStructureNot directly related but shares pharmacological interests; often explored for anticancer activity

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₁H₁₈N₂O₃).
  • Multinuclear NMR (¹H/¹³C): Assign methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm).
  • X-ray Crystallography: Resolve crystal packing and absolute configuration, as demonstrated for structurally related 6-methoxyindole derivatives .

How can researchers resolve discrepancies between computational geometry predictions and experimental X-ray data?

Advanced
Discrepancies often arise from crystal packing forces or solvent interactions. Methodological steps:

Perform DFT calculations (B3LYP-D3/6-311+G(d,p)) with implicit solvent models.

Compare torsion angles (e.g., indole-quinoxaline dihedral) with X-ray data from analogous compounds .

Analyze intermolecular interactions (e.g., π-π stacking) using Mercury software.

Example: A 6-methoxy-9-phenylsulfonyl derivative showed <0.5 Å deviation in bond lengths between DFT and X-ray data after dispersion correction .

What strategies mitigate low yields during esterification or final coupling steps?

Q. Advanced

  • Activating Agents: Use DCC or EDCI with DMAP to enhance ester formation.
  • Anhydrous Conditions: Employ molecular sieves (3Å) to scavenge water.
  • In Situ Monitoring: FTIR to detect carbonyl intermediates (C=O stretch at ~1720 cm⁻¹) .

How should stability studies be designed to assess storage conditions for this compound?

Q. Basic

  • Temperature: Store at 0–6°C for intermediates (as recommended for methoxyindole derivatives ).
  • Light Sensitivity: Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines).
  • Analytical Methods: HPLC purity checks at 0, 3, and 6 months.

What advanced separation techniques improve purity for in vitro bioassays?

Q. Advanced

  • Preparative HPLC: Use C18 columns with acetonitrile/water gradients (95% purity threshold).
  • Membrane Technologies: Tangential flow filtration to remove low-molecular-weight impurities .

How can researchers integrate computational modeling to predict biological activity?

Q. Advanced

  • Molecular Docking: Use AutoDock Vina to screen against kinase targets (e.g., EGFR).
  • MD Simulations: Analyze binding stability (RMSD <2.0 Å over 100 ns).
  • SAR Studies: Modify substituents (e.g., methoxy position) and correlate with IC₅₀ values.

Table 2: Example Docking Scores vs. Experimental IC₅₀

SubstituentDocking Score (kcal/mol)Experimental IC₅₀ (µM)
9-Methoxy-9.20.45
7-Methoxy-7.82.10

How are data contradictions between NMR and mass spectrometry resolved?

Q. Advanced

  • 2D NMR (HMBC, NOESY): Confirm connectivity (e.g., methoxy group attachment).
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to validate ambiguous peaks.
  • High-Resolution MS/MS: Fragment ion analysis to distinguish isomers .

What experimental design principles apply to biological activity assays?

Q. Basic

  • Positive Controls: Include staurosporine for kinase inhibition assays.
  • Dose-Response Curves: Use 8–10 concentrations to calculate IC₅₀ (GraphPad Prism).
  • Replicates: Triplicate measurements to assess variability (±15% acceptable) .

How can researchers validate synthetic intermediates when literature data is scarce?

Q. Advanced

  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 7-methoxyindole-3-carboxylic acid ).
  • Single-Crystal Growth: Optimize solvent systems (e.g., DMSO/water) for X-ray validation .

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